molecular formula C15H12N2O4S2 B12348815 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12348815
M. Wt: 348.4 g/mol
InChI Key: TYQDZFOBJOYSFA-VAWYXSNFSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name of the compound is derived from its core structural components: a 1,3-thiazolidin-3-yl ring fused to an indol-3-ylidene moiety and substituted with a propanoic acid chain. The full name—3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid —reflects the following features:

  • Thiazolidinone backbone : A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a ketone group at position 4 and a sulfanylidene group at position 2.
  • Indole substituent : A 1-methyl-2-oxoindole group attached via a conjugated double bond at position 5 of the thiazolidinone ring, with stereochemistry denoted as E (trans configuration).
  • Propanoic acid side chain : A three-carbon carboxylic acid substituent at position 3 of the thiazolidinone ring.

The structural representation (Figure 1) highlights the planar thiazolidinone core, the indole moiety’s bicyclic system, and the spatial arrangement of the E-configured exocyclic double bond. The SMILES notation for this compound is:
C1=C(C(=O)N(C1=C2C3=C(C=CC=C3)NC(=O)C2)CCC(=O)O)S.

Alternative Naming Conventions and Registry Identifiers

Beyond its IUPAC name, the compound is recognized by several synonyms and registry identifiers:

Identifier Type Value Source
CAS Registry Number 303033-28-5 PubChem
ChemSpider ID 1570081 PubChem
Synonym MLS001173336 PubChem
Synonym 3-{5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid PubChem

The E/Z isomerism of the exocyclic double bond is frequently specified in alternative names, as seen in related compounds such as (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (PubChem CID 1416315).

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₃N₂O₄S₂ is calculated based on the compound’s structural components:

  • 17 carbon atoms : 10 from the indole ring, 5 from the thiazolidinone, and 2 from the propanoic acid chain.
  • 13 hydrogen atoms : Distributed across the aromatic indole, thiazolidinone, and alkyl side chain.
  • 2 nitrogen atoms : One in the thiazolidinone ring and one in the indole moiety.
  • 4 oxygen atoms : Two ketone groups, one carboxylic acid group, and one sulfanylidene group.
  • 2 sulfur atoms : One in the thiazolidinone ring and one in the sulfanylidene group.

The molecular weight is 373.43 g/mol , computed as follows:
$$
\text{MW} = (17 \times 12.01) + (13 \times 1.01) + (2 \times 14.01) + (4 \times 16.00) + (2 \times 32.07) = 373.43 \, \text{g/mol}.
$$

This aligns with related thiazolidinone derivatives, such as 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (MW 293.4 g/mol) and 3-{5-[(3Z)-5-chloro-2-oxo-2,3,3a,7a-tetrahydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid (MW 370.8 g/mol).

Isomeric Considerations and Stereochemical Features

The compound exhibits two critical stereochemical elements:

  • E/Z Isomerism at C5 : The exocyclic double bond between C5 of the thiazolidinone and C3 of the indole adopts an E configuration , as denoted in the IUPAC name. This trans arrangement minimizes steric hindrance between the indole’s methyl group and the thiazolidinone’s sulfanylidene moiety.
  • Tautomerism in the Thiazolidinone Ring : The 2-sulfanylidene group can tautomerize to a thione form, though the sulfanylidene tautomer is stabilized by conjugation with the adjacent ketone.

Comparative analysis with the Z isomer (e.g., PubChem CID 1416315) reveals distinct physicochemical properties, such as altered dipole moments and solubility profiles, due to differences in molecular planarity.

Properties

Molecular Formula

C15H12N2O4S2

Molecular Weight

348.4 g/mol

IUPAC Name

3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11+

InChI Key

TYQDZFOBJOYSFA-VAWYXSNFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)O)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

  • Reagents : Phenylhydrazine and methyl-substituted ketones under acidic conditions (e.g., HCl, H₂SO₄).
  • Conditions : Reflux in ethanol or acetic acid at 80–100°C for 4–6 hours.
  • Yield : 60–75% after recrystallization from ethanol.

N-Methylation of 2-Oxoindole

  • Reagents : 2-Oxoindole treated with methyl iodide (CH₃I) in the presence of a base (K₂CO₃).
  • Conditions : DMF solvent, 60°C, 12 hours.
  • Yield : >85%.

Thiazolidinone Core Formation

The 4-oxo-2-thioxothiazolidine ring is constructed via cyclocondensation:

Mercaptoacetic Acid Route

  • Reagents :
    • Aldehyde derivatives (e.g., 1-methyl-2-oxoindole-3-carbaldehyde).
    • Ethyl 3-aminopropionate.
    • Mercaptoacetic acid (HSCH₂COOH).
  • Conditions :
    • Solvent: Toluene or DMF.
    • Catalyst: Triethylamine or piperidine.
    • Reflux at 110°C for 8–12 hours.
  • Mechanism :
    • Aldehyde and amine form a Schiff base.
    • Mercaptoacetic acid induces cyclization to form the thiazolidinone ring.
  • Yield : 50–65%.

One-Pot Cyclization

  • Reagents :
    • 1-Methyl-2-oxoindole-3-carbaldehyde.
    • Rhodanine or thiorhodanine derivatives.
  • Conditions :
    • Solvent: Ethanol/water (1:1).
    • Base: Sodium acetate (pH 4–5).
    • Reflux at 90°C for 6 hours.
  • Yield : 70–80% after acidification and filtration.

Introduction of the Propanoic Acid Side Chain

The propanoic acid group is introduced via:

Ester Hydrolysis

  • Reagents : Ethyl ester precursor (e.g., ethyl 3-(thiazolidinonyl)propanoate).
  • Conditions :
    • Hydrolysis with NaOH (1 M) in ethanol/water.
    • Acidification with HCl to pH 3–4.
  • Yield : >90% after recrystallization.

Direct Alkylation

  • Reagents : Thiazolidinone intermediate and acrylic acid.
  • Conditions :
    • Solvent: DMSO.
    • Base: K₂CO₃.
    • 80°C for 6 hours.
  • Yield : 60–70%.

Optimization and Purification Strategies

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
Toluene Triethylamine 110 65
DMF Piperidine 120 70
Ethanol/Water Sodium acetate 90 80

Data synthesized from.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for intermediates.

Stereochemical Control

The E-configuration of the exocyclic double bond (C5=N) is critical for biological activity. Key strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and minimizes isomerization.
  • Low-temperature crystallization : Prefers the E-isomer due to higher thermodynamic stability.

Industrial-Scale Production

Patent CN103508890A outlines a one-pot method for analogous propanoic acid derivatives:

  • Morpholine-mediated cyclization : Reduces side reactions.
  • Continuous flow systems : Enhance yield (≥90%) and scalability.

Challenges and Solutions

  • Challenge : Low solubility of intermediates in polar solvents.
    • Solution : Use DMSO/DMF mixtures.
  • Challenge : Epimerization during hydrolysis.
    • Solution : Controlled pH (3–4) and low-temperature workup.

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings .

Scientific Research Applications

3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidine ring may also interact with biological molecules, contributing to the compound’s overall biological effects. These interactions can affect cellular pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Key Observations :

  • Arylidene Substituents : The target compound’s 1-methyl-2-oxoindole group enhances π-conjugation and steric bulk compared to pyridinyl () or thiophenyl () variants. This likely improves binding affinity to hydrophobic enzyme pockets .
  • Side Chains: Propanoic acid side chains (e.g., target compound vs. ) enhance solubility and enable hydrogen bonding, critical for bioavailability. Sulfonic acid derivatives () exhibit higher acidity and ionic character.
  • Heterocyclic Cores : Rhodanine (4-oxo-2-thioxo-thiazolidine) derivatives show greater redox activity compared to thiazolidinediones (2,4-dioxo-thiazolidine) due to the thione group’s electron-withdrawing effects .

Physicochemical Properties

Data from synthesis and characterization studies reveal trends in solubility, stability, and spectroscopic features:

Property Target Compound 2-[(5E)-4-Oxo-5-(3-pyridinylmethylene)... 5-[(1E)-3-{(5E)-2,4-Dioxo-5-[(pyridin-4-yl)...
Melting Point (°C) Not reported 122–124 (compound 13c) Not reported
Solubility Moderate in polar solvents Low in water; soluble in DMSO High in aqueous buffers (sulfonic acid group)
IR Spectral Peaks (cm⁻¹) 1702 (C=O), 1610 (C=N) 1702 (C=O), 1610 (C=N) 1705 (C=O), 1250 (S=O)
Bioactivity (IC₅₀, μM) Not reported 3.8–4.0 (PPAR-γ inhibition) 2.5 (hypolipidemic activity)

Analysis :

  • The target compound’s solubility is intermediate, likely due to the balance between the hydrophobic indole and hydrophilic carboxylic acid.
  • Pyridine-containing analogs () show lower aqueous solubility but improved membrane permeability.
  • Sulfonic acid derivatives () exhibit superior solubility but may face challenges in cellular uptake.

Biological Activity

The compound 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a member of a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H15ClN2O4S2C_{21}H_{15}ClN_{2}O_{4}S_{2}, with a molecular weight of approximately 432.93 g/mol. The compound features a thiazolidinone ring fused with an indole moiety, which is believed to contribute to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazolidinone derivatives. For instance, research indicates that compounds similar to 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μM)Target Bacteria
5d 37.9–113.8Staphylococcus aureus
5g 50–150Escherichia coli
5k 75–200Pseudomonas aeruginosa

Research shows that the compound's structure allows it to effectively inhibit bacterial growth, often outperforming traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)25Apoptosis induction
HeLa (cervical cancer)30Cell cycle arrest at G2/M phase
A549 (lung cancer)20Inhibition of metastasis-related pathways

Molecular docking studies have indicated that the compound interacts with key proteins involved in cancer progression, such as kinases and transcription factors .

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress. In vitro assays demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in cellular models:

Assay TypeIC50 (μM)Mechanism
DPPH Scavenging15Electron donation
ABTS Assay12Radical cation reduction

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives against Staphylococcus aureus and found that modifications in the indole ring structure led to enhanced activity, indicating a structure-activity relationship critical for optimizing antibacterial efficacy .
  • Anticancer Mechanisms : Research involving MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its role as a potential anticancer agent .

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